FXIa-IN-1 -

FXIa-IN-1

Catalog Number: EVT-12558619
CAS Number:
Molecular Formula: C20H19F3N4O5
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FXIa-IN-1 is a novel compound designed as a reversible inhibitor of activated coagulation factor XI (FXIa), a key player in the coagulation cascade implicated in thrombosis. The inhibition of FXIa is particularly attractive for antithrombotic therapy because it may reduce the risk of bleeding compared to traditional anticoagulants. FXIa-IN-1 was developed through a structure-based design approach, focusing on achieving oral bioavailability and specificity for FXIa over other serine proteases.

Source

The development of FXIa-IN-1 stems from extensive research conducted by pharmaceutical companies, particularly Bristol Myers Squibb, which has been at the forefront of identifying effective FXIa inhibitors. Initial compounds from their research laid the groundwork for further modifications leading to FXIa-IN-1.

Classification

FXIa-IN-1 falls under the classification of small molecule inhibitors specifically targeting serine proteases, particularly those involved in the coagulation pathway. Its mechanism of action involves reversible binding to the active site of FXIa, thereby inhibiting its enzymatic activity.

Synthesis Analysis

Methods

The synthesis of FXIa-IN-1 involved a de novo design strategy that utilized protein structure-based modeling. This approach allowed researchers to predict how modifications to the compound would affect its binding affinity and selectivity for FXIa.

Technical Details

The synthesis process began with the identification of key structural motifs that could effectively occupy the S1 pocket of FXIa. For instance, compounds were designed with chloroaryl and 3-aminoindazole moieties, which were shown to enhance binding interactions within the active site. The synthesis included iterative rounds of modification based on computational docking studies and X-ray crystallography data, which provided insights into optimal structural configurations for enhanced potency and selectivity.

Molecular Structure Analysis

Structure

FXIa-IN-1 features a complex molecular structure characterized by specific functional groups that facilitate interaction with the FXIa active site. The core structure typically includes:

  • Chloroaryl group: Occupies the S1 pocket.
  • 3-aminoindazole moiety: Functions as a P1 residue analogous to benzamidine derivatives.

Data

The synthesized compound's molecular weight, hydrophobicity (logD), and polar surface area were optimized to ensure favorable pharmacokinetic properties. For example, data from various iterations showed that modifications led to IC50 values in the low nanomolar range for FXIa inhibition, indicating strong binding affinity.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing FXIa-IN-1 primarily included:

  • Coupling reactions: To attach various substituents to the core structure.
  • Cyclization reactions: To form stable ring structures that enhance binding interactions.

Technical Details

These reactions were carefully monitored using chromatographic techniques to ensure purity and yield of the final product. The reaction conditions were optimized based on solvent choice and temperature to maximize efficiency and minimize by-products.

Mechanism of Action

Process

FXIa-IN-1 functions by reversibly binding to the active site of activated coagulation factor XI, inhibiting its ability to cleave factor IX into its active form. This inhibition disrupts the intrinsic pathway of coagulation, thereby reducing thrombus formation.

Data

Studies have demonstrated that FXIa-IN-1 exhibits a significant reduction in thrombin generation in vitro, supporting its potential as an effective antithrombotic agent. The compound's mechanism has been elucidated through kinetic assays showing competitive inhibition patterns against FXI substrates.

Physical and Chemical Properties Analysis

Physical Properties

FXIa-IN-1 is typically characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in common organic solvents like DMSO and methanol.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicating ionization states relevant for bioactivity.
  • LogP (partition coefficient): Reflecting hydrophobicity, which influences absorption and distribution.

Relevant data indicate that modifications aimed at enhancing solubility did not compromise potency, maintaining IC50 values below 50 nM against FXIa.

Applications

Scientific Uses

FXIa-IN-1 has significant potential applications in:

  • Antithrombotic therapy: As a safer alternative to traditional anticoagulants, particularly for patients at risk of thrombosis without increased bleeding risk.
  • Research tools: In studies investigating the role of factor XI in coagulation and thrombosis, providing insights into new therapeutic strategies.

Properties

Product Name

FXIa-IN-1

IUPAC Name

(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid

Molecular Formula

C20H19F3N4O5

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1

InChI Key

XIMAOIZVSDZWGY-HQQWDMGQSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.